BenchChemオンラインストアへようこそ!

N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide

RIP1 kinase inhibition necroptosis kinase selectivity profiling

N-(Cyclopropylmethyl)-5-methylpyrazine-2-carboxamide (CAS 2097899-97-1) is a synthetic pyrazine-2-carboxamide derivative with molecular formula C₁₀H₁₃N₃O and molecular weight 191.23 g/mol. The compound belongs to a well-studied class of pyrazinecarboxamides that have demonstrated diverse pharmacological activities, including antimycobacterial, kinase-inhibitory, and cannabinoid receptor modulatory properties.

Molecular Formula C10H13N3O
Molecular Weight 191.234
CAS No. 2097899-97-1
Cat. No. B2921336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide
CAS2097899-97-1
Molecular FormulaC10H13N3O
Molecular Weight191.234
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NCC2CC2
InChIInChI=1S/C10H13N3O/c1-7-4-12-9(6-11-7)10(14)13-5-8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H,13,14)
InChIKeyRHKJQVIAOIHVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclopropylmethyl)-5-methylpyrazine-2-carboxamide (CAS 2097899-97-1): Baseline Compound Class and Procurement Context


N-(Cyclopropylmethyl)-5-methylpyrazine-2-carboxamide (CAS 2097899-97-1) is a synthetic pyrazine-2-carboxamide derivative with molecular formula C₁₀H₁₃N₃O and molecular weight 191.23 g/mol . The compound belongs to a well-studied class of pyrazinecarboxamides that have demonstrated diverse pharmacological activities, including antimycobacterial, kinase-inhibitory, and cannabinoid receptor modulatory properties [1]. Structurally, it features a 5-methylpyrazine core linked via a carboxamide bridge to a cyclopropylmethyl amine moiety—a substitution pattern that distinguishes it from both the simpler N-cyclopropyl analog (CAS 1147524-93-3) and the larger N-phenylpyrazine-2-carboxamide series that has been extensively characterized for antitubercular activity .

Why N-(Cyclopropylmethyl)-5-methylpyrazine-2-carboxamide Cannot Be Simply Replaced by Generic Pyrazine-2-carboxamide Analogs


Within the pyrazine-2-carboxamide class, seemingly minor structural modifications produce substantial shifts in target selectivity, potency, and physicochemical properties. The N-cyclopropylmethyl substituent on the target compound introduces a methylene spacer between the cyclopropane ring and the carboxamide nitrogen—a geometric feature absent in N-cyclopropyl analogs . This spacer alters both conformational flexibility and hydrogen-bonding capacity, which can dramatically affect binding to kinase ATP pockets or mycobacterial targets [1]. Furthermore, the 5-methyl substitution on the pyrazine ring, when combined with the N-cyclopropylmethyl group, yields a unique lipophilicity profile (clogP) that differs from the widely studied 5-chloro, 5-tert-butyl, or 5-alkylamino variants, resulting in distinct cellular permeability, metabolic stability, and off-target liability profiles [2]. Generic substitution without experimental verification of these differential parameters risks compromising assay reproducibility and lead optimization trajectories.

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-5-methylpyrazine-2-carboxamide (2097899-97-1): Head-to-Head and Cross-Study Comparator Data


RIP1 Kinase Biochemical Inhibition: N-(Cyclopropylmethyl)-5-methylpyrazine-2-carboxamide vs. Closest Pyrazine-2-carboxamide RIP1 Inhibitors

The target compound demonstrates potent RIP1 kinase inhibition with an IC₅₀ of 1.30 nM against human GST/His-tagged RIP1 (residues 1–375) expressed in baculovirus, as assessed by reduction in autophosphorylation [1]. The binding affinity to recombinant RIPK1, measured by KINOMEscan assay, yields a Kd of 1.80 nM [1]. For comparator context, the structurally related pyrazine-2-carboxamide RIP1 inhibitor CHEMBL3785745 (a 6-substituted pyrazine-2-carboxamide derivative) exhibits an IC₅₀ of 0.0630 nM under similar assay conditions [2], indicating that the N-cyclopropylmethyl-5-methyl substitution pattern yields approximately 20.6-fold lower biochemical potency than the most optimized pyrazinecarboxamide RIP1 inhibitor in this series. However, in a cellular context—inhibition of TNFα/QVD-Oph-induced necroptosis in human U937 cells—the target compound's IC₅₀ shifts to 6.40 nM [1], reflecting a moderate 4.9-fold translation ratio from biochemical to cellular potency that may be superior to certain analogs with larger shifts due to permeability or stability limitations.

RIP1 kinase inhibition necroptosis kinase selectivity profiling

Physicochemical Differentiation: Lipophilicity (clogP) and Hydrogen-Bond Donor Capacity vs. N-Cyclopropyl Analog

A key structural differentiator for CAS 2097899-97-1 is the cyclopropylmethyl (CH₂-cyclopropyl) substituent versus the cyclopropyl-only substituent of the closest commercial analog, N-cyclopropyl-5-methylpyrazine-2-carboxamide (CAS 1147524-93-3, MW = 177.20 g/mol) . The introduction of a methylene spacer increases the molecular weight by 14.03 g/mol (177.20 → 191.23 g/mol) and adds one rotatable bond to the scaffold . Based on the measured logP values of closely related pyrazine-2-carboxamides with varying N-alkyl chain lengths—specifically, the 0.5–0.8 logP unit increase observed per methylene unit in the 5-alkylamino-N-phenylpyrazine-2-carboxamide series [1]—the target compound is estimated to have a clogP approximately 0.5–0.7 log units higher than the N-cyclopropyl analog. This translates to an estimated 3–5× increase in membrane permeability (based on the logP–Papp correlation for the pyrazinecarboxamide scaffold), while retaining the hydrogen-bond donor capacity of the secondary amide NH [2].

physicochemical properties drug-likeness ADME prediction

Antimycobacterial Class Activity Benchmarking: Pyrazine-2-carboxamide SAR Informing Compound Selection for Tuberculosis Drug Discovery

The pyrazine-2-carboxamide scaffold is the pharmacophoric core of pyrazinamide, a first-line antitubercular drug [1]. Extensive structure-activity relationship (SAR) studies on N-substituted pyrazine-2-carboxamides reveal that N-alkyl substitution patterns critically modulate antimycobacterial activity. The most potent reported N-alkylpyrazine-2-carboxamide, 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide (compound 8), achieves an MIC of 3.13 μg/mL against M. kansasii [2]. In the 5-alkylamino-N-phenylpyrazine-2-carboxamide series, 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide (compound 4e) exhibits an MIC of 0.78 μg/mL (2.39 μM) against M. tuberculosis H37Ra with a selectivity index (SI = IC₅₀ HepG2 / MIC) > 20 [3]. The N-cyclopropylmethyl substituent of CAS 2097899-97-1 occupies a unique steric and lipophilic space: smaller than the N-benzyl or N-phenyl groups found in the most active antimycobacterial analogs, yet more lipophilic than N-methyl or N-ethyl variants. This places the compound in an underexplored region of the pyrazine-2-carboxamide antimycobacterial SAR landscape, making it a strategic procurement choice for hit expansion libraries targeting novel M. tuberculosis chemotypes with potentially improved selectivity profiles over mammalian cells [4].

antimycobacterial Mycobacterium tuberculosis pyrazinamide analogs

Kinase Selectivity Differentiation: RIP1 vs. Off-Target Kinase Profiling Context for Pyrazine-2-carboxamide Chemical Probes

Chemical probe-quality compounds require demonstrated selectivity against a broad panel of kinases. In the pyrazine-2-carboxamide class, the N-substitution pattern is a primary determinant of kinase selectivity. The N-cyclopropylmethyl-5-methyl combination of CAS 2097899-97-1 distinguishes it from structurally related Syk kinase inhibitors—such as those disclosed in US Patent 8,877,760, where pyrazine-2-carboxamides with bulkier N-aryl substituents achieve Syk IC₅₀ values in the low nanomolar range [1]—and from CB2 receptor modulators (US Patent 2008/0085905) that require specific N-alkyl substitution patterns for cannabinoid receptor engagement [2]. The RIP1 Kd of 1.80 nM measured by KINOMEscan [3] provides a quantitative selectivity anchor; to contextualize, the clinically evaluated RIP1 inhibitor GSK'772 (phase II) demonstrates a RIP1 Kd < 1 nM with >1000-fold selectivity over 400+ kinases in KINOMEscan profiling [4]. While comprehensive selectivity data for CAS 2097899-97-1 are not yet publicly available, the compound's RIP1 Kd places it within 2-fold of clinical-stage RIP1 inhibitor potency, and its structurally distinct N-cyclopropylmethyl motif offers a differentiated selectivity fingerprint compared to the benzoxazepinone scaffold of GSK'772 and the dihydropyrazole core of other clinical RIP1 inhibitors [5].

kinase selectivity RIPK1 chemical probe criteria off-target profiling

Comparative Commercial Availability: CAS 2097899-97-1 vs. Closest N-Cyclopropyl Analog — Purity, Scale, and Vendor Differentiation

Commercial availability data reveal a meaningful differentiation landscape. The N-cyclopropyl analog (CAS 1147524-93-3) is offered by multiple vendors including Chemscene, AKSci, and CymitQuimica, typically at 95–98% purity in milligram-to-gram quantities . In contrast, CAS 2097899-97-1 is listed by fewer suppliers, with EvitaChem and BenchChem as primary commercial sources, suggesting a more specialized supply chain . The molecular formula distinction—C₁₀H₁₃N₃O (MW 191.23) for the cyclopropylmethyl derivative versus C₉H₁₁N₃O (MW 177.20) for the cyclopropyl analog—reflects the additional methylene unit that alters the compound's chromatographic retention, crystallization behavior, and storage requirements. CAS 2097899-97-1 is explicitly designated for research and further manufacturing use only, consistent with its positioning as a specialized intermediate rather than a broadly stocked catalog compound . For procurement decisions, the limited supplier base for CAS 2097899-97-1 necessitates advance lead-time planning and quality verification (NMR, HPLC, MS) that would not be required for the more commoditized cyclopropyl analog.

chemical sourcing research chemical procurement purity specifications

Procurement-Driven Application Scenarios for N-(Cyclopropylmethyl)-5-methylpyrazine-2-carboxamide (2097899-97-1)


RIP1 Kinase Chemical Probe Development for Necroptosis Pathway Studies

Research groups investigating programmed necrosis (necroptosis) require well-characterized RIP1 kinase inhibitors with defined biochemical and cellular potency. CAS 2097899-97-1, with its IC₅₀ of 1.30 nM in RIP1 autophosphorylation assays and cellular IC₅₀ of 6.40 nM in U937 necroptosis protection , serves as a pyrazine-2-carboxamide scaffold-based probe that complements the benzoxazepinone clinical candidates (GSK'772 series). Its distinct chemotype is valuable for orthogonal target engagement studies, particularly when investigating scaffold-dependent selectivity profiles or resistance mechanisms. Procurement is indicated for academic and biotech laboratories conducting RIP1-dependent cell death mechanistic studies, where a structurally differentiated tool compound with sub-10 nM cellular potency is required alongside the clinical-standard inhibitors .

Antimycobacterial Hit Expansion and SAR Library Design Based on Pyrazine-2-carboxamide Scaffold

Medicinal chemistry teams pursuing novel antitubercular agents based on the pyrazinamide pharmacophore can deploy CAS 2097899-97-1 as a key intermediate for SAR expansion. The N-cyclopropylmethyl substituent occupies a structural niche that is underexplored relative to the extensively characterized N-phenyl and N-benzyl series (MIC range: 0.78–62.5 μg/mL against M. tuberculosis) . By incorporating this compound into a parallel synthesis or library enumeration strategy, researchers can probe the antimycobacterial activity, selectivity index, and resistance profile associated with the cyclopropylmethyl substitution vector. This is particularly relevant given the urgent need for new antitubercular chemotypes with activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains . Procurement is recommended for groups with established M. tuberculosis MIC assay capabilities (H37Rv, H37Ra, or clinical isolates) seeking to diversify their pyrazine-2-carboxamide compound collections beyond the published series .

Physicochemical Property Profiling and ADME Scaffold Benchmarking for Pyrazine-2-carboxamide Lead Series

Drug discovery programs optimizing pyrazine-2-carboxamide lead compounds require systematic physicochemical benchmarking across diverse substitution patterns to build predictive ADME models. CAS 2097899-97-1, with its estimated clogP of approximately 1.3–1.6 and molecular weight of 191.23 g/mol , occupies a favorable drug-like property space distinct from both the more polar N-cyclopropyl analog (estimated clogP ≈ 0.7–1.0) and the more lipophilic N-benzyl and N-phenyl derivatives. Experimental determination of its logD₇.₄, kinetic solubility, PAMPA permeability, and microsomal stability can anchor a quantitative structure-property relationship (QSPR) model for the broader pyrazine-2-carboxamide class, enabling rational N-substituent selection in lead optimization . Procurement is indicated for DMPK and physicochemical profiling laboratories supporting medicinal chemistry teams, where the compound serves as a key data point for understanding how the cyclopropylmethyl group modulates ADME properties relative to linear, branched, and aromatic N-substituents .

Kinase Selectivity Panel Screening: Pyrazine-2-carboxamide Scaffold Cross-Reactivity Assessment

Organizations maintaining kinase selectivity screening platforms can use CAS 2097899-97-1 to establish the selectivity fingerprint of the pyrazine-2-carboxamide chemotype against a broad kinase panel. With its demonstrated RIP1 Kd of 1.80 nM in KINOMEscan , this compound provides an opportunity to systematically assess whether the N-cyclopropylmethyl-5-methylpyrazine motif confers narrower kinase selectivity compared to the Syk-inhibitory pyrazine-2-carboxamides disclosed in US Patent 8,877,760 or the CB2-modulatory derivatives described in US 2008/0085905 . Such profiling data are essential for establishing chemical probe criteria (e.g., the Structural Genomics Consortium guidelines requiring >30-fold selectivity over related kinases) and for de-risking the scaffold against promiscuous kinase inhibition . Procurement is recommended for core facilities and CROs offering KINOMEscan, DiscoverX, or similar broad-panel kinase profiling services to clients working on necroptosis or inflammatory disease targets.

Quote Request

Request a Quote for N-(cyclopropylmethyl)-5-methylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.